ethyl 3-(1-benzofuran-2-amido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 3-(1-benzofuran-2-amido)benzoate is a complex organic compound that features a benzofuran ring, an amino group, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-benzofuran-2-amido)benzoate typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols, and various substituted benzofuran compounds.
Wissenschaftliche Forschungsanwendungen
ethyl 3-(1-benzofuran-2-amido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-tumor, antibacterial, and antiviral activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Its biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of ethyl 3-(1-benzofuran-2-amido)benzoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-amino-, ethyl ester: Similar structure but lacks the benzofuran ring.
Benzoic acid, 2-amino-, ethyl ester: Similar structure but with the amino group in a different position.
Uniqueness
ethyl 3-(1-benzofuran-2-amido)benzoate is unique due to the presence of the benzofuran ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C18H15NO4 |
---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
ethyl 3-(1-benzofuran-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)13-7-5-8-14(10-13)19-17(20)16-11-12-6-3-4-9-15(12)23-16/h3-11H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
IANBWWKJDIHYFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Löslichkeit |
0.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.